2-Chloro-6-chloro-3-methylquinoxaline 2-Chloro-6-chloro-3-methylquinoxaline
Brand Name: Vulcanchem
CAS No.:
VCID: VC15954610
InChI: InChI=1S/C9H6Cl2N2/c1-5-9(11)13-7-3-2-6(10)4-8(7)12-5/h2-4H,1H3
SMILES:
Molecular Formula: C9H6Cl2N2
Molecular Weight: 213.06 g/mol

2-Chloro-6-chloro-3-methylquinoxaline

CAS No.:

Cat. No.: VC15954610

Molecular Formula: C9H6Cl2N2

Molecular Weight: 213.06 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-6-chloro-3-methylquinoxaline -

Specification

Molecular Formula C9H6Cl2N2
Molecular Weight 213.06 g/mol
IUPAC Name 2,6-dichloro-3-methylquinoxaline
Standard InChI InChI=1S/C9H6Cl2N2/c1-5-9(11)13-7-3-2-6(10)4-8(7)12-5/h2-4H,1H3
Standard InChI Key HVWLSDVMJMDYTQ-UHFFFAOYSA-N
Canonical SMILES CC1=C(N=C2C=CC(=CC2=N1)Cl)Cl

Introduction

Chemical Structure and Molecular Characteristics

The molecular formula of 2-chloro-6-chloro-3-methylquinoxaline is C9_9H6_6Cl2_2N2_2, with a molecular weight of 205.07 g/mol. The quinoxaline core consists of two fused pyrazine and benzene rings, with chlorine atoms at positions 2 and 6 and a methyl group at position 3 (Figure 1).

Spectral Properties

  • Nuclear Magnetic Resonance (NMR): The 1^1H-NMR spectrum exhibits signals for the methyl group (δ ~2.8 ppm) and aromatic protons (δ 6.7–8.0 ppm) .

  • Infrared (IR) Spectroscopy: Key absorptions include C-Cl stretching at ~1,038 cm1^{-1} and C=N vibrations at ~1,620 cm1^{-1} .

Synthesis and Reaction Pathways

Synthesis of 2-Chloro-6-chloro-3-methylquinoxaline

The synthesis typically involves chlorination and condensation steps (Figure 2) :

  • Formation of 2-Hydroxy-3-methylquinoxaline: Reaction of o-phenylenediamine with ethyl pyruvate in n-butanol yields 2-hydroxy-3-methylquinoxaline.

  • Chlorination with POCl3_3: Treatment with phosphorus oxychloride (POCl3_3) replaces the hydroxyl group with chlorine, producing 2-chloro-3-methylquinoxaline.

  • Second Chlorination: Introducing a second chlorine at position 6 requires further chlorination under controlled conditions, though specific details are less documented in open literature.

Physical and Chemical Properties

PropertyValue/DescriptionSource
Melting Point88°C (lit. for 2-chloro-3-methyl analog)
SolubilityInsoluble in water; soluble in organic solvents (e.g., acetonitrile)
StabilityMoisture-sensitive; store under inert gas
Spectral ConfirmationNMR, IR, and elemental analysis

The compound’s moisture sensitivity necessitates storage in anhydrous environments . Its low solubility in water suggests hydrophobic interactions dominate in biological systems.

Biological Activity and Mechanisms

Mechanistic Insights

The compound’s mechanism may involve:

  • Enzyme Inhibition: Interaction with bacterial enzymes (e.g., DNA gyrase) .

  • Membrane Disruption: Hydrophobic groups compromising microbial cell membranes.

Applications in Medicinal Chemistry

Drug Development

  • Antimicrobial Agents: Serves as a scaffold for synthesizing Schiff bases and other derivatives with enhanced activity .

  • Anticancer Research: Quinoxaline analogs are explored for cytotoxic effects, though specific data for this compound remain limited.

Chemical Intermediate

The compound’s reactivity with nucleophiles (e.g., amines, aldehydes) enables the production of diverse heterocycles for high-throughput screening .

Comparative Analysis of Quinoxaline Derivatives

CompoundSubstituentsKey Applications
2-Chloro-3-methylquinoxalineCl (C2), CH3_3 (C3)Antimicrobial intermediates
2,6-Dichloro-3-methylquinoxalineCl (C2, C6), CH3_3 (C3)Drug discovery

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